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Abstract
Azalamellarin N is a synthetic hexacyclic pyrrole alkaloid, belonging to the azalamellarin class

of compounds. These are lactam analogues of the naturally occurring lamellarins, which are

isolated from marine invertebrates. Azalamellarin N has garnered significant interest in the

scientific community due to its potent and diverse biological activities, particularly its anticancer

and anti-inflammatory properties. This technical guide provides a comprehensive overview of

the chemical structure, physicochemical properties, synthesis, and biological activities of

Azalamellarin N, with a focus on its mechanisms of action as an inhibitor of Epidermal Growth

Factor Receptor (EGFR) and pyroptosis. Detailed experimental protocols and quantitative data

are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties
Azalamellarin N is structurally characterized by a pentacyclic core featuring a lactam (α,β-

unsaturated γ-lactam) B-ring, which distinguishes it from its natural counterpart, lamellarin N,

which possesses a lactone ring. The core structure is a pyrrolodihydroisoquinoline lactam.
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(Image of the chemical structure of Azalamellarin N would be placed here in a real document.
For this text-based output, a detailed description is provided below.)

The systematic IUPAC name for the parent lamellarin N is 7,17-dihydroxy-12-(3-hydroxy-4-

methoxyphenyl)-8,16-dimethoxy-4-oxa-1-azapentacyclo[11.8.0.0²,¹¹.0⁵,¹⁰.0¹⁴,¹⁹]henicosa-

2(11),5,7,9,12,14,16,18,20-nonaen-3-one. The structure of Azalamellarin N replaces the

oxygen atom at position 4 in the pentacyclic system with a nitrogen atom, forming a lactam

ring.

Physicochemical Properties:

While extensive experimental data on the physicochemical properties of Azalamellarin N are

not widely published, the following table summarizes computed properties based on the

structure of the closely related Lamellarin N and known information about Azalamellarin N.

Property Value Source

Molecular Formula C₂₈H₂₀N₂O₇ Calculated

Molecular Weight 508.48 g/mol Calculated

XLogP3-AA 5.2 Computed for Lamellarin N[1]

Hydrogen Bond Donor Count 3 Calculated

Hydrogen Bond Acceptor

Count
8 Calculated for Lamellarin N[1]

Rotatable Bond Count 3 Calculated

Synthesis
The synthesis of Azalamellarin N and its analogues has been achieved through various multi-

step strategies. A common approach involves the construction of the pentacyclic core via key

reactions such as the Grob cyclization, Michael addition/ring closure (Mi-RC), and copper(I)-

mediated C-N amide bond formation.[2][3][4]
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The following diagram illustrates a generalized synthetic approach to the azalamellarin core.
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Caption: Generalized synthetic workflow for Azalamellarin N.

Experimental Protocol: Synthesis of Azalamellarin N
Analogues
While a precise, step-by-step protocol for the synthesis of Azalamellarin N is proprietary to the

research groups that have developed it, a representative method for the synthesis of A-ring-

modified azalamellarin N analogues is described by Fukuda et al. (2021).[5] The key steps

involve a Suzuki-Miyaura cross-coupling reaction to construct the A-ring, followed by cyclization

to form the lactam ring.

Biological Activity and Mechanisms of Action
Azalamellarin N exhibits significant biological activity, primarily as an anticancer and anti-

inflammatory agent. Its mechanisms of action involve the inhibition of key cellular signaling

pathways.

Anticancer Activity: EGFR Inhibition
Azalamellarin N is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR),

including drug-resistant mutants like T790M/L858R.[5] The lactam NH group is crucial for its

inhibitory activity, likely through hydrogen bonding interactions within the ATP-binding pocket of

the kinase domain.[5][6]
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Caption: EGFR signaling pathway and inhibition by Azalamellarin N.
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Quantitative Data: EGFR Inhibition

The inhibitory activity of Azalamellarin N and its analogues against wild-type (WT) and mutant

EGFR has been quantified through in vitro kinase assays.

Compound IC₅₀ (WT EGFR) (nM)
IC₅₀ (T790M/L858R EGFR)
(nM)

Azalamellarin N - -

Analogue with two 3-

(dimethylamino)propoxy

groups

4.6 1.7[6]

Note: Specific IC₅₀ values for the parent Azalamellarin N are not provided in the cited

literature, but for a highly active analogue.

Anti-inflammatory Activity: Pyroptosis Inhibition
Azalamellarin N has been identified as an inhibitor of pyroptosis, a form of programmed cell

death associated with inflammation.[7] It acts upstream of the NLRP3 inflammasome activation,

inhibiting the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines

like IL-1β.[7][8] The lactam ring is also essential for this activity.[7]
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Caption: NLRP3 inflammasome pathway and pyroptosis inhibition by Azalamellarin N.
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Cytotoxicity Against Cancer Cell Lines
Azalamellarins have demonstrated cytotoxic effects against a range of human cancer cell lines.

The IC₅₀ values are typically in the micromolar range.[2][3]

Quantitative Data: Cytotoxicity

Cell Line Cancer Type IC₅₀ (µM)

HuCCA-1 Cholangiocarcinoma Micromolar range[2][3]

A-549 Lung Carcinoma Micromolar range[2][3]

HepG2 Hepatocellular Carcinoma Micromolar range[2][3]

MOLT-3 Acute Lymphoblastic Leukemia Micromolar range[2][3]

Note: Specific IC₅₀ values for Azalamellarin N are often reported as part of a series of

compounds and may vary between studies.

Experimental Protocols
In Vitro EGFR Kinase Assay[7]
This protocol describes a method to determine the in vitro inhibitory activity of Azalamellarin N
against EGFR.

Pre-incubation: Recombinant EGFR kinase domains (WT or mutant) are pre-incubated with

varying concentrations of Azalamellarin N (e.g., 1-10,000 nM) in a kinase reaction buffer

(120 mM HEPES, pH 7.5, 10 mM MnCl₂, 6 µM Na₃VO₄, and 2.5 mM DTT) at 25 °C for 30

minutes.

Kinase Reaction: An ATP/substrate solution containing ATP and a biotinylated poly(Glu-Tyr)

peptide substrate is added to the pre-incubated samples. The reaction is allowed to proceed

at 25 °C for 30 minutes.

Termination: The reaction is stopped by the addition of 50 mM EDTA, pH 8.0.
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Quantification: The level of phosphorylation is quantified using an ELISA-based method with

avidin-coated 96-well plates and an anti-phosphotyrosine antibody.

Data Analysis: Relative inhibition is calculated from at least three independent experiments,

and IC₅₀ values are estimated.

Cell Viability (MTT) Assay[4][5]
This protocol provides a general method for assessing the cytotoxicity of Azalamellarin N
against cancer cell lines.

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of Azalamellarin N and

a vehicle control (e.g., DMSO).

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37 °C in

a humidified CO₂ incubator.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well, and the plates are incubated for an additional 2-4 hours.

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a

specialized solubilization buffer) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and

IC₅₀ values are determined.

NLRP3 Inflammasome Activation and Inhibition Assay[7]
This protocol outlines a general procedure to evaluate the inhibitory effect of Azalamellarin N
on NLRP3 inflammasome activation.
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Cell Culture: Immortalized bone marrow-derived macrophages (iBMDMs) or human

monocytic THP-1 cells are cultured.

Priming: Cells are primed with lipopolysaccharide (LPS) for several hours to upregulate the

expression of NLRP3 and pro-IL-1β.

Inhibitor Treatment: Cells are pre-treated with various concentrations of Azalamellarin N for

a defined period.

NLRP3 Activation: The NLRP3 inflammasome is activated with a stimulus such as ATP or

nigericin.

Supernatant Collection: The cell culture supernatants are collected.

Measurement of IL-1β Release: The concentration of mature IL-1β in the supernatants is

quantified using an ELISA kit.

Measurement of Cell Death (Pyroptosis): Cell lysis is quantified by measuring the release of

lactate dehydrogenase (LDH) into the supernatant using a commercial LDH cytotoxicity

assay kit.

Data Analysis: The inhibition of IL-1β release and LDH release is calculated relative to the

stimulated control, and IC₅₀ values can be determined.

Conclusion and Future Directions
Azalamellarin N is a promising synthetic molecule with potent anticancer and anti-

inflammatory activities. Its dual inhibitory action on EGFR and the NLRP3 inflammasome

pathway makes it an attractive candidate for further investigation in the context of cancers with

inflammatory components. The detailed chemical and biological information provided in this

guide serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and

drug development. Future studies should focus on elucidating the detailed in vivo

pharmacokinetic and pharmacodynamic properties of Azalamellarin N, as well as exploring its

therapeutic potential in relevant animal models of cancer and inflammatory diseases. Further

optimization of its structure could lead to the development of even more potent and selective

drug candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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